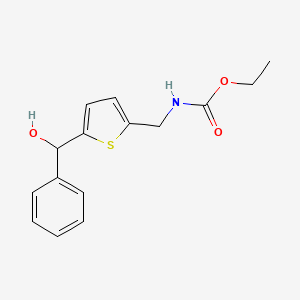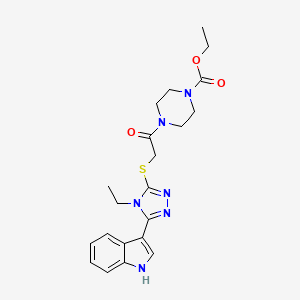![molecular formula C19H20FN5O3 B2428359 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine CAS No. 1396630-66-2](/img/structure/B2428359.png)
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine is a synthetic compound that combines a triazole ring, a piperazine ring, a furan ring, and substituted phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine can be achieved through several steps:
Step 1: : Synthesis of 3-fluoro-4-methoxyphenyl azide from 3-fluoro-4-methoxyphenylamine using sodium nitrite and hydrochloric acid.
Step 2: : Preparation of 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole through cycloaddition reaction between 3-fluoro-4-methoxyphenyl azide and an alkyne.
Step 3: : Alkylation of the triazole ring with piperazine using suitable alkylating agents.
Step 4: : Acylation of the piperazine derivative with furoyl chloride to obtain the final compound.
Industrial Production Methods
Industrial production may involve optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst usage to maximize yield and purity. Continuous flow synthesis and green chemistry principles could be applied to enhance scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine can undergo several types of reactions:
Oxidation: : The triazole ring may undergo oxidation using agents such as potassium permanganate.
Reduction: : Reduction of the triazole ring could be achieved using hydrogenation methods.
Substitution: : The fluoro and methoxy substituents on the phenyl ring can be substituted using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or organic solvents.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents, nucleophiles, and suitable solvents.
Major Products
Oxidation Products: : Hydroxyl derivatives of the triazole and phenyl rings.
Reduction Products: : Hydrogenated derivatives.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be studied for its unique triazole and piperazine-based scaffolds, which may serve as key intermediates for synthesizing other complex molecules.
Biology and Medicine
In biology and medicine, it shows potential as a candidate for drug development due to its structural components that can interact with various biological targets. Its triazole moiety, for instance, is known for antimicrobial and antifungal properties.
Industry
In industry, its unique chemical structure may be explored for developing advanced materials, including polymers and ligands for metal coordination complexes.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's mechanism of action in biological systems involves interaction with enzymes and receptors through its triazole and piperazine moieties. These interactions can disrupt specific biological pathways, leading to the compound's desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine
1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine
Uniqueness
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine stands out due to its combined 3-fluoro-4-methoxy substitution on the phenyl ring and the furoyl group on the piperazine ring, which may impart unique biological and chemical properties not present in closely related compounds.
That covers everything. Whether for medicinal chemistry, industrial use, or scientific curiosity, this compound certainly has a lot going for it. Anything else you're itching to know?
Propiedades
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-27-18-3-2-15(10-17(18)20)25-16(11-21-22-25)12-23-5-7-24(8-6-23)19(26)14-4-9-28-13-14/h2-4,9-11,13H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNDEUGSMLSLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=COC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)
![N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-[4-METHYL-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2428282.png)
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2428287.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2428288.png)
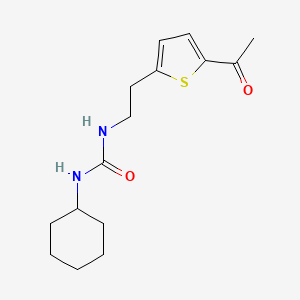
![N-(1-Cyclopropylpyrrolidin-3-yl)-N-[(2-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2428291.png)
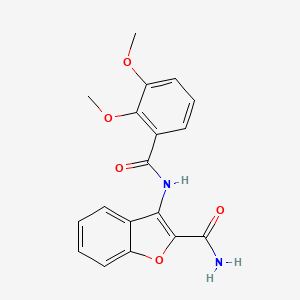
![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)
![3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine](/img/structure/B2428294.png)
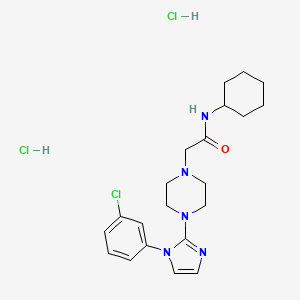
![2-(2-fluorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2428297.png)
